molecular formula C24H22Cl2N6O B11458683 2-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

2-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

Cat. No.: B11458683
M. Wt: 481.4 g/mol
InChI Key: HEKQRLCWXVXCFH-UHFFFAOYSA-N
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Description

2-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:

    2-Chloro: Indicates the presence of a chlorine atom.

    N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]: This part of the name describes the intricate arrangement of functional groups attached to the central benzamide core.

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution. These transformations can modify its properties and biological activity.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

    Major Products: The products formed from these reactions could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its interactions with biomolecules (e.g., proteins, DNA) and its impact on cellular processes.

    Medicine: Assess its pharmacological properties, including potential as a drug candidate.

    Industry: Consider applications in materials science or catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound to related analogs. Its uniqueness may lie in its specific combination of functional groups and potential biological activity.

Properties

Molecular Formula

C24H22Cl2N6O

Molecular Weight

481.4 g/mol

IUPAC Name

2-chloro-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C24H22Cl2N6O/c1-14-11-15(2)30-24(29-14)32-23(31-22(33)18-5-3-4-6-20(18)26)27-10-9-16-13-28-21-8-7-17(25)12-19(16)21/h3-8,11-13,28H,9-10H2,1-2H3,(H2,27,29,30,31,32,33)

InChI Key

HEKQRLCWXVXCFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Cl)C

Origin of Product

United States

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